
2-bromo-N-(2-chloroacetyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-chloroacetyl)benzamide is a chemical compound with the molecular formula C9H7BrClNO2 . It has an average mass of 276.514 Da .
Synthesis Analysis
Benzamides, such as this compound, can be synthesized through the direct condensation of carboxylic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthesis of benzamides, including this compound, involves the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Scientific Research Applications
Stereoselective Halogenation of Enamides and Enamines
A study demonstrated the use of halide sources, including bromides, for the stereoselective chlorination and bromination of enamides and enamines, leading to the production of α-chloroenamines, α-bromoenamines, and α-chloroenamides. This method opens new pathways for preparing compounds that are not accessible through current methods, emphasizing the role of electrostatic attractions in achieving high stereoselectivity (L. Xing & Chunbao Li, 2015).
Structural and Interaction Studies
Research on antipyrine-like derivatives, including 2-bromo derivatives, revealed insights into intermolecular interactions through X-ray structure, Hirshfeld surface analysis, and DFT calculations. These studies are crucial for understanding the molecular sheets formed by hydrogen bonds and the stabilization of assemblies through electrostatic energy contributions, providing a basis for designing molecules with desired properties (A. Saeed et al., 2020).
Ethoxybromination of Enamides
A novel approach to the ethoxybromination of enamides using (diacetoxyiodo)benzene and bromide salts was reported. This method yields α-bromo hemiaminals, which are versatile intermediates for a broad array of transformations, highlighting the utility of bromo derivatives in synthetic organic chemistry (S. Nocquet‐Thibault et al., 2013).
Reactivity with Free Chlorine
The reactivity of polyamide membrane monomers, including benzamide derivatives with free chlorine and the role of bromide, was studied. This research is essential for understanding the degradation processes of aromatic polyamide-based membranes used in water treatment technologies (Kun-Chang Huang et al., 2021).
Synthesis of Phenanthridinone Intermediates
The crystal structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide, an intermediate in the synthesis of phenanthridinone, were reported. These findings are pivotal for developing synthetic routes for complex organic molecules (Efraín Polo et al., 2019).
Safety and Hazards
While specific safety and hazard information for 2-bromo-N-(2-chloroacetyl)benzamide was not found, it’s important to handle all chemicals with care. General precautions include avoiding breathing in dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective equipment, and using only in well-ventilated areas .
properties
IUPAC Name |
2-bromo-N-(2-chloroacetyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO2/c10-7-4-2-1-3-6(7)9(14)12-8(13)5-11/h1-4H,5H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMARHYIKZSUVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(3-oxo-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2956949.png)
![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2956950.png)
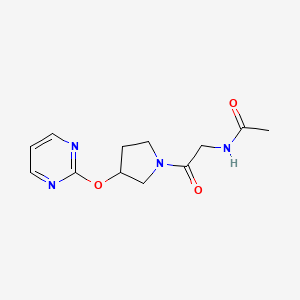
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)
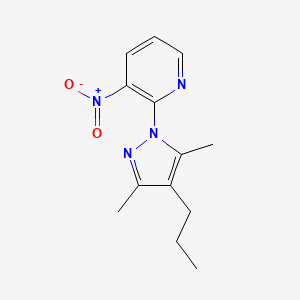
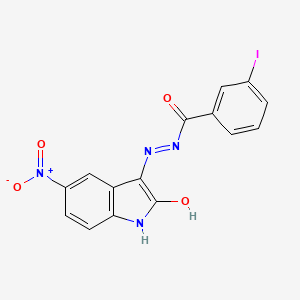
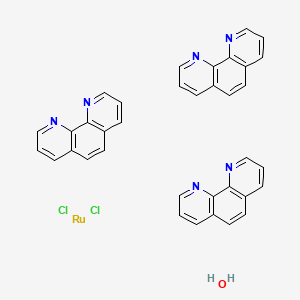
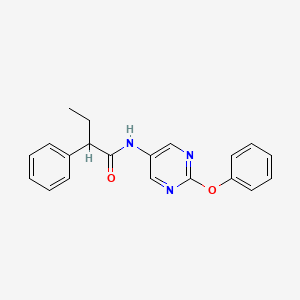
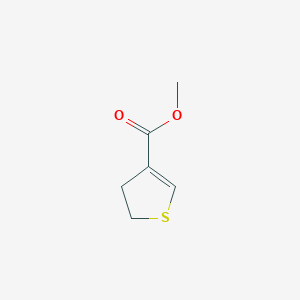
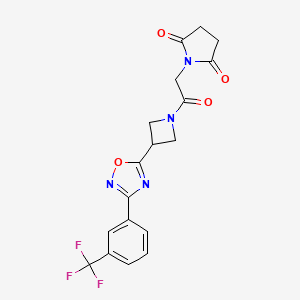
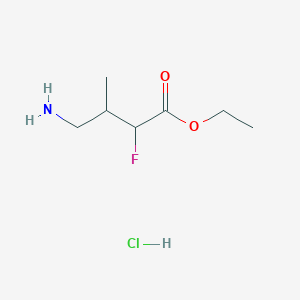
![N-1,3-benzodioxol-5-yl-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2956967.png)
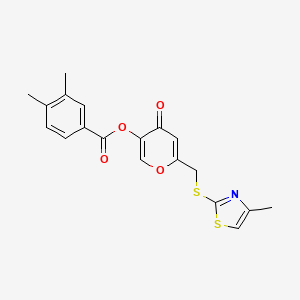
![1,1-Difluorospiro[2.3]hexan-5-one](/img/structure/B2956972.png)